N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
Description
N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a cyclobutylmethyl moiety, and a pyrrolidine ring
Properties
IUPAC Name |
N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(22)9-10-20(11-17)16(21)19-15(12-3-2-4-12)13-5-7-14(18)8-6-13/h5-8,12,15,22H,2-4,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKCOYSMHTEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)NC(C2CCC2)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide typically involves multiple steps:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
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Cyclobutylmethylation: : The bromophenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclobutylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the cyclobutylmethylated product.
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Pyrrolidine Ring Formation: : The next step involves the formation of the pyrrolidine ring. This can be achieved through a Mannich reaction, where the cyclobutylmethylated bromophenyl compound reacts with formaldehyde and a secondary amine, such as dimethylamine, to form the pyrrolidine ring.
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Hydroxylation and Carboxamide Formation: : The final steps involve the introduction of the hydroxyl group and the carboxamide functionality. This can be done through a hydroxylation reaction using a suitable oxidizing agent, followed by the reaction with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
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Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like LiAlH4, sodium borohydride (NaBH4), and BH3 are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are frequently employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl group suggests potential interactions with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
- N-[(4-fluorophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
- N-[(4-methylphenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
Uniqueness
Compared to its analogs, N-[(4-bromophenyl)-cyclobutylmethyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
